molecular formula C5H9NO4 B12885672 (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid

(3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12885672
M. Wt: 147.13 g/mol
InChI Key: HWNGLKPRXKKTPK-BSDROHESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a pyrrolidine ring. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be achieved through various methods. One common approach involves the use of chemoenzymatic synthesis, where lipase-mediated resolution protocols are employed. For instance, the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine followed by ring-closing metathesis (RCM) via SN2 displacement reactions has been reported .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized lipases on diatomaceous earth (Amano PS-D) has been shown to provide excellent enantiomeric excess, making it a viable method for industrial production .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and carboxylic acid functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds. Additionally, it is used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid include other chiral pyrrolidines and derivatives such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4S)-3-hydroxypiperidine-4-carboxylic acid .

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3?,4-/m1/s1

InChI Key

HWNGLKPRXKKTPK-BSDROHESSA-N

Isomeric SMILES

C1[C@H]([C@H](C(N1)C(=O)O)O)O

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.